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Compound of Interest

Compound Name: 2-Methylbenzyl bromide

Cat. No.: B048147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

2-Methylbenzyl bromide is a versatile reagent in organic synthesis, serving as a key building

block for the introduction of the 2-methylbenzyl moiety into a wide range of molecular scaffolds.

This guide provides a comparative overview of the spectroscopic data for four classes of

compounds synthesized using 2-methylbenzyl bromide: N-substituted anilines, ethers, esters,

and phosphonium salts. The information presented is intended to aid researchers in the

identification and characterization of novel compounds derived from this important synthetic

intermediate.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry) for representative compounds synthesized from 2-methylbenzyl bromide. This

data is compiled from analogous compounds found in the literature and predicted values based

on established spectroscopic principles.
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Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b048147?utm_src=pdf-interest
https://www.benchchem.com/product/b048147?utm_src=pdf-body
https://www.benchchem.com/product/b048147?utm_src=pdf-body
https://www.benchchem.com/product/b048147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Characteristic Features

¹H NMR (CDCl₃, 400 MHz)

δ 7.20-7.40 (m, 4H, Ar-H), 7.12 (t, J = 8.0 Hz,

2H, Ar-H), 6.65 (t, J = 7.2 Hz, 1H, Ar-H), 6.61 (d,

J = 8.0 Hz, 2H, Ar-H), 4.25 (s, 2H, N-CH₂), 4.01

(br s, 1H, NH), 2.35 (s, 3H, Ar-CH₃).[1]

¹³C NMR (CDCl₃, 101 MHz)
δ 148.4, 136.6, 136.5, 130.5, 129.4, 128.8,

127.4, 126.3, 117.6, 113.0, 48.3, 18.9.[1]

IR (KBr, cm⁻¹)

3400-3300 (N-H stretch), 3100-3000 (Ar C-H

stretch), 2950-2850 (Alkyl C-H stretch), 1600,

1580, 1500 (Ar C=C stretch).

Mass Spectrometry (EI, m/z)
[M]⁺ at 197, fragment ions at 106 (base peak,

[M-C₆H₅NH]⁺), 91 ([C₇H₇]⁺).

Table 2: 2-Methylbenzyl Phenyl Ether

Spectroscopic Data Characteristic Features

¹H NMR (CDCl₃, 400 MHz)

δ 7.25-7.40 (m, 4H, Ar-H), 7.15-7.25 (m, 3H, Ar-

H), 6.90-7.00 (m, 2H, Ar-H), 5.10 (s, 2H, O-

CH₂), 2.38 (s, 3H, Ar-CH₃).

¹³C NMR (CDCl₃, 101 MHz)
δ 158.5, 137.0, 135.5, 130.5, 129.5, 128.8,

128.5, 126.5, 121.0, 115.0, 70.0, 19.0.

IR (KBr, cm⁻¹)

3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-

H stretch), 1600, 1585, 1495 (Ar C=C stretch),

1240 (Ar-O-C stretch).

Mass Spectrometry (EI, m/z)
[M]⁺ at 198, fragment ions at 105 ([M-C₆H₅O]⁺),

91 ([C₇H₇]⁺).

Table 3: 2-Methylbenzyl Benzoate
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Spectroscopic Data Characteristic Features

¹H NMR (CDCl₃, 400 MHz)

δ 8.06 (d, J = 7.2 Hz, 2H, Ar-H), 7.51-7.46 (m,

1H, Ar-H), 7.43-7.27 (m, 6H, Ar-H), 5.32 (s, 2H,

O-CH₂), 2.59 (s, 3H, Ar-CH₃).[2]

¹³C NMR (CDCl₃, 100 MHz)
δ 167.1, 140.2, 136.1, 132.8, 131.9, 131.6,

130.6, 129.5, 128.5, 128.1, 125.6, 66.4, 21.7.[2]

IR (KBr, cm⁻¹)

3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-

H stretch), 1720 (C=O stretch), 1600, 1585,

1495 (Ar C=C stretch), 1270, 1110 (C-O

stretch).

Mass Spectrometry (EI, m/z)
[M]⁺ at 226, fragment ions at 105 ([C₆H₅CO]⁺),

91 ([C₇H₇]⁺).

Table 4: (2-Methylbenzyl)triphenylphosphonium Bromide

Spectroscopic Data Characteristic Features

¹H NMR (CDCl₃, 500 MHz)

δ 7.71-7.78 (m, 9H, Ar-H), 7.58-7.64 (m, 6H, Ar-

H), 7.29 (m, 1H, Ar-H), 6.89 (m, 1H, Ar-H), 5.52

(d, JHP = 14.5 Hz, 2H, P-CH₂), 2.36 (s, 3H, Ar-

CH₃).[3]

¹³C NMR (CDCl₃, 125 MHz)

δ 136.0 (d, J = 3.0 Hz), 135.1 (d, J = 10.0 Hz),

134.3 (d, J = 10.0 Hz), 130.5 (d, J = 12.0 Hz),

129.0 (d, J = 12.0 Hz), 128.8, 127.0, 118.4 (d, J

= 85.0 Hz), 30.2 (d, J = 48.0 Hz), 19.2.

³¹P NMR (CDCl₃, 202 MHz) δ 22.04.[2]

IR (KBr, cm⁻¹)

3100-3000 (Ar C-H stretch), 2950-2850 (Alkyl C-

H stretch), 1585, 1485, 1440 (Ar C=C stretch),

1110 (P-Ph stretch).

Mass Spectrometry (ESI, m/z) [M-Br]⁺ at 367.
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Experimental Protocols
Detailed methodologies for the synthesis of the representative compounds are provided below.

These protocols are based on established literature procedures and can be adapted for the

synthesis of a variety of derivatives.

Synthesis of N-(2-Methylbenzyl)aniline
Reaction: Nucleophilic substitution of aniline with 2-methylbenzyl bromide.

Procedure:

To a solution of aniline (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF, add

potassium carbonate (1.5 equivalents).

Stir the mixture at room temperature for 15 minutes.

Add 2-methylbenzyl bromide (1.1 equivalents) dropwise to the reaction mixture.

Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer

chromatography (TLC).

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

Remove the solvent under reduced pressure.

Purify the crude product by column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford the pure N-(2-methylbenzyl)aniline.

Synthesis of 2-Methylbenzyl Phenyl Ether
Reaction: Williamson ether synthesis between phenol and 2-methylbenzyl bromide.

Procedure:

In a round-bottom flask, dissolve phenol (1.0 equivalent) in a polar aprotic solvent like

acetone or DMF.
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Add a base such as potassium carbonate (1.5 equivalents) or sodium hydride (1.1

equivalents, use with caution) to the solution and stir for 30 minutes at room temperature to

form the phenoxide.

Add 2-methylbenzyl bromide (1.1 equivalents) to the reaction mixture.

Stir the reaction at room temperature or heat gently (50-60 °C) until the starting material is

consumed, as indicated by TLC.

Quench the reaction with water and extract the product with a suitable organic solvent (e.g.,

ethyl acetate or diethyl ether).

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the

desired ether.

Synthesis of 2-Methylbenzyl Benzoate
Reaction: Esterification of benzoic acid with 2-methylbenzyl bromide.

Procedure:

Dissolve benzoic acid (1.0 equivalent) in a solvent such as DMF or acetonitrile.

Add a base like potassium carbonate (1.5 equivalents) or triethylamine (1.2 equivalents) and

stir for 20 minutes to form the carboxylate salt.

Add 2-methylbenzyl bromide (1.1 equivalents) to the mixture.

Heat the reaction to 70-90 °C and monitor by TLC.

After the reaction is complete, cool the mixture, add water, and extract the product with an

organic solvent like ethyl acetate.

Wash the organic phase with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in

vacuo.

Purify the crude ester by column chromatography (silica gel, hexane/ethyl acetate).

Synthesis of (2-Methylbenzyl)triphenylphosphonium
Bromide
Reaction: Quarternization of triphenylphosphine with 2-methylbenzyl bromide.

Procedure:

Dissolve triphenylphosphine (1.0 equivalent) in a suitable solvent such as toluene or

acetonitrile.

Add 2-methylbenzyl bromide (1.05 equivalents) to the solution.

Reflux the mixture for several hours. A white precipitate will form as the reaction progresses.

Cool the reaction mixture to room temperature and collect the solid product by vacuum

filtration.

Wash the precipitate with cold solvent (e.g., toluene or diethyl ether) to remove any

unreacted starting materials.

Dry the resulting white solid under vacuum to obtain the pure phosphonium salt.

Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of

compounds from 2-methylbenzyl bromide.
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General Synthetic Workflow
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Caption: General workflow for synthesis and characterization.

Signaling Pathway Analogy: Reagent to Product
This diagram illustrates the logical progression from starting materials to the final characterized

product, analogous to a signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.rsc.org/suppdata/c7/gc/c7gc02892j/c7gc02892j1.pdf
https://www.rsc.org/suppdata/c7/ra/c7ra02788e/c7ra02788e1.pdf
https://biomedres.us/fulltexts/BJSTR.MS.ID.006262.php
https://www.benchchem.com/product/b048147#spectroscopic-data-for-compounds-synthesized-using-2-methylbenzyl-bromide
https://www.benchchem.com/product/b048147#spectroscopic-data-for-compounds-synthesized-using-2-methylbenzyl-bromide
https://www.benchchem.com/product/b048147#spectroscopic-data-for-compounds-synthesized-using-2-methylbenzyl-bromide
https://www.benchchem.com/product/b048147#spectroscopic-data-for-compounds-synthesized-using-2-methylbenzyl-bromide
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b048147?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b048147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

